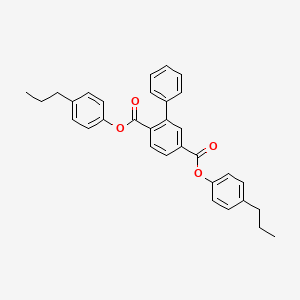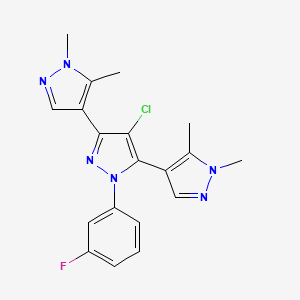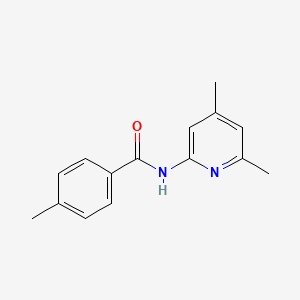![molecular formula C22H13Cl2N3O6S B10892821 4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-nitrobenzenesulfonate](/img/structure/B10892821.png)
4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-NITRO-1-BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes cyano, dichloroanilino, oxo, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-NITRO-1-BENZENESULFONATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,5-dichloroaniline, which is then reacted with other reagents to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound, often using catalysts and specific reaction conditions to achieve the desired product.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which is crucial in forming the final structure of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-NITRO-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can alter the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of new nitro or cyano groups, while reduction may lead to the formation of amines or alcohols.
科学研究应用
4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-NITRO-1-BENZENESULFONATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-NITRO-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression and affecting cellular processes.
Modulating Receptor Activity: Influencing the activity of receptors on cell surfaces, which can alter cell signaling and function.
相似化合物的比较
Similar Compounds
3,5-Dichloroaniline: A precursor in the synthesis of the compound, known for its use in the production of dyes and herbicides.
4,5-Dicyano-1,2,3-Triazole: A compound with similar structural features, used in the synthesis of energetic materials.
Diclofenac Derivatives: Compounds with similar functional groups, used for their anti-inflammatory and antimicrobial properties.
Uniqueness
4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-NITRO-1-BENZENESULFONATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
分子式 |
C22H13Cl2N3O6S |
|---|---|
分子量 |
518.3 g/mol |
IUPAC 名称 |
[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C22H13Cl2N3O6S/c23-16-10-17(24)12-18(11-16)26-22(28)15(13-25)9-14-1-5-20(6-2-14)33-34(31,32)21-7-3-19(4-8-21)27(29)30/h1-12H,(H,26,28)/b15-9+ |
InChI 键 |
ICVGOSVZUNSXED-OQLLNIDSSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![17-(9H-xanthen-9-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B10892758.png)
![3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-propyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10892773.png)
methanone](/img/structure/B10892781.png)
![N-(3-{[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B10892784.png)
![Ethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10892792.png)
![4-chloro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B10892793.png)
![[4-(2-Fluorophenyl)piperazin-1-yl][2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B10892796.png)
![4-{4-[(2-Furylcarbonyl)oxy]phenoxy}phenyl 2-furoate](/img/structure/B10892815.png)

![2-(3-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B10892829.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B10892853.png)
![4-(5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B10892865.png)
